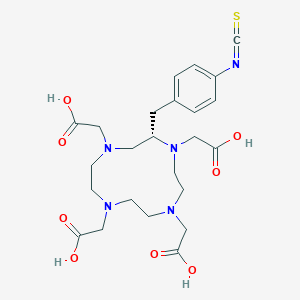
(S)-p-SCN-Bn-DOTA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-p-SCN-Bn-DOTA, also known as (S)-4-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a bifunctional chelating agent. It is widely used in the field of radiopharmaceuticals for labeling biomolecules with radiometals. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in diagnostic imaging and targeted radiotherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-p-SCN-Bn-DOTA typically involves multiple steps. One common method starts with the cyclization of a tetraamine precursor to form the macrocyclic core. This is followed by the introduction of acetic acid groups to the nitrogen atoms of the macrocycle. The final step involves the attachment of the isothiocyanate group to the benzyl moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-p-SCN-Bn-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols, forming thiourea and dithiocarbamate derivatives.
Complexation Reactions: The macrocyclic core can form stable complexes with metal ions like gadolinium, copper, and yttrium.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Complexation Reactions: Often performed in aqueous solutions with controlled pH to facilitate metal ion binding.
Major Products
Thiourea and Dithiocarbamate Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from complexation reactions, used in various imaging and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(S)-p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions.
Biology: Employed in the labeling of biomolecules for tracking and imaging studies.
Medicine: Integral in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and MRI) and targeted radiotherapy.
Industry: Utilized in the production of contrast agents and radiolabeled compounds for various applications.
Wirkmechanismus
The mechanism of action of (S)-p-SCN-Bn-DOTA involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a high affinity for metal ions, while the isothiocyanate group allows for covalent attachment to biomolecules. This dual functionality enables the compound to deliver metal ions to specific targets, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, lacks the isothiocyanate group.
NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid, has a smaller macrocyclic ring.
TETA: 1,4,8,11-tetraazacyclotetradecane, lacks acetic acid groups.
Uniqueness
(S)-p-SCN-Bn-DOTA is unique due to its bifunctional nature, combining a macrocyclic chelator with an isothiocyanate group. This allows it to form stable metal complexes and covalently attach to biomolecules, making it highly versatile for various applications in imaging and therapy.
Eigenschaften
Molekularformel |
C24H33N5O8S |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1 |
InChI-Schlüssel |
UDOPJKHABYSVIX-FQEVSTJZSA-N |
Isomerische SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


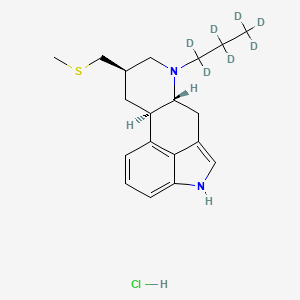
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)

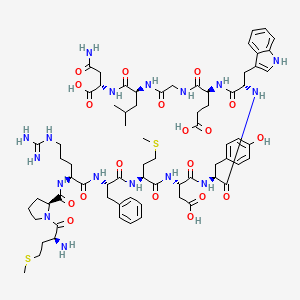
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

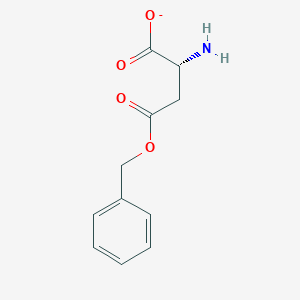
![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
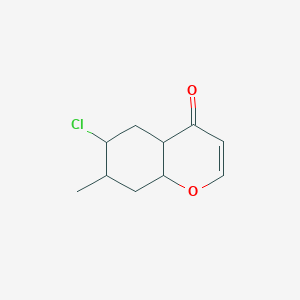
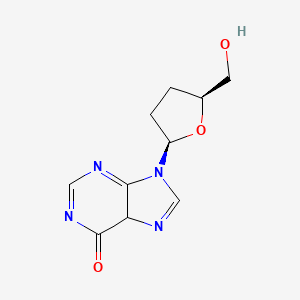
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
